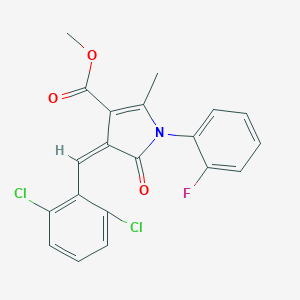
methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as DCMF, is a synthetic compound that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. DCMF belongs to the class of pyrrole derivatives and has been extensively studied for its biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mecanismo De Acción
The exact mechanism of action of methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, studies have suggested that it may exert its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and modulate the immune response. methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have anti-microbial properties and can inhibit the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its ease of synthesis. methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be synthesized using relatively simple procedures and is readily available. Additionally, methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been extensively studied for its biological activities, making it an attractive candidate for further research. However, one of the limitations of using methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate.
Direcciones Futuras
There are several future directions for research on methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One area of interest is its potential applications in the treatment of cancer. Further studies are needed to determine the exact mechanism of action of methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and its potential as a therapeutic agent. Additionally, the anti-inflammatory and anti-microbial properties of methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate warrant further investigation. Finally, the potential side effects of methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate need to be studied in detail to determine its safety for use in humans.
In conclusion, methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic compound that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. Its anti-cancer, anti-inflammatory, and anti-microbial properties make it an attractive candidate for further research. The ease of synthesis and availability of methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate make it an attractive candidate for lab experiments. However, further studies are needed to determine its exact mechanism of action, potential side effects, and safety for use in humans.
Métodos De Síntesis
The synthesis of methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves the condensation of 2,6-dichlorobenzaldehyde and 2-fluoroacetophenone with ethyl acetoacetate in the presence of piperidine as a catalyst. The resulting product is then treated with methyl iodide and sodium hydroxide to obtain the final compound. The synthesis of methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is relatively simple and can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
Methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its anti-cancer properties, including its ability to induce apoptosis in cancer cells and inhibit tumor growth. methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also shown promising results in the treatment of inflammation and microbial infections. Its ability to modulate the immune response has also been studied in detail.
Propiedades
Nombre del producto |
methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
Fórmula molecular |
C20H14Cl2FNO3 |
Peso molecular |
406.2 g/mol |
Nombre IUPAC |
methyl (4Z)-4-[(2,6-dichlorophenyl)methylidene]-1-(2-fluorophenyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C20H14Cl2FNO3/c1-11-18(20(26)27-2)13(10-12-14(21)6-5-7-15(12)22)19(25)24(11)17-9-4-3-8-16(17)23/h3-10H,1-2H3/b13-10- |
Clave InChI |
TZPSYOPGIAPSAG-RAXLEYEMSA-N |
SMILES isomérico |
CC1=C(/C(=C/C2=C(C=CC=C2Cl)Cl)/C(=O)N1C3=CC=CC=C3F)C(=O)OC |
SMILES |
CC1=C(C(=CC2=C(C=CC=C2Cl)Cl)C(=O)N1C3=CC=CC=C3F)C(=O)OC |
SMILES canónico |
CC1=C(C(=CC2=C(C=CC=C2Cl)Cl)C(=O)N1C3=CC=CC=C3F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298927.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298928.png)
![5-[(4-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B298930.png)
![5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298933.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298934.png)
![5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298935.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298936.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298937.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298938.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298940.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298942.png)
![(5Z)-2-(4-chloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298943.png)
![(5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298944.png)
![(5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298947.png)